molecular formula C10H11BO3 B13469691 (5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid

(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid

Cat. No.: B13469691
M. Wt: 190.01 g/mol
InChI Key: CCTQMESLUUSVGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with boronic acid reagents under specific conditions. One common method is the hydroboration-oxidation reaction, where the starting material is treated with a borane reagent followed by oxidation to yield the boronic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronic alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts . The compound’s molecular targets and pathways include enzymes involved in boron metabolism and transport proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This versatility makes it a valuable tool in organic synthesis, medicinal chemistry, and materials science .

Properties

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H11BO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5,13-14H,2-3,6H2

InChI Key

CCTQMESLUUSVGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCC(=O)C2=CC=C1)(O)O

Origin of Product

United States

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